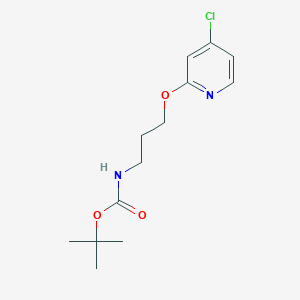
5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one: is an organic compound that belongs to the class of indenones. This compound is characterized by the presence of both fluorine and iodine atoms attached to the indanone core structure. The molecular formula of this compound is C9H6FIO, and it has a molecular weight of approximately 292.05 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-1-one.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaN3 in DMF, thiourea in ethanol.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and complex organic molecules .
Biology: In biological research, this compound is utilized in the development of fluorescent probes and imaging agents. The presence of fluorine and iodine atoms enhances the compound’s ability to interact with biological targets and emit fluorescence .
Medicine: Its unique structure allows for the design of drugs with specific biological activities, such as anti-inflammatory or anticancer properties .
Industry: In the industrial sector, this compound is employed in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The fluorine and iodine atoms play a crucial role in enhancing the compound’s binding affinity and selectivity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.
Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades that influence cell behavior.
Comparaison Avec Des Composés Similaires
5-Fluoro-2,3-dihydro-1H-inden-1-one: Lacks the iodine atom, resulting in different reactivity and biological properties.
6-Iodo-2,3-dihydro-1H-inden-1-one: Lacks the fluorine atom, affecting its chemical behavior and applications.
2,3-Dihydro-1H-inden-1-one: The parent compound without any halogen substitutions, used as a basic building block in organic synthesis.
Uniqueness: 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H6FIO |
|---|---|
Poids moléculaire |
276.05 g/mol |
Nom IUPAC |
5-fluoro-6-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6FIO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 |
Clé InChI |
UILOYXCTKKWJLD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=CC(=C(C=C21)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15064133.png)

![1-Oxo-2',3',5',6'-tetrahydrospiro[isochroman-3,4'-thiopyran]-4-carboxylic acid](/img/structure/B15064155.png)


![5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B15064169.png)


![Ethyl (2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)carbamate](/img/structure/B15064180.png)




